2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of this compound is derived from its hierarchical substituent arrangement. The parent structure is acetamide , with a 3,4-dimethylphenyl group attached to the nitrogen atom. A sulfanylthio (-S-) linker bridges the acetamide’s α-carbon to the 1,2,4-triazole ring. The triazole core is further substituted at position 4 with an amino group (-NH₂) and at position 5 with a 3-ethoxyphenyl moiety.
Systematic IUPAC Name :
N-(3,4-dimethylphenyl)-2-{[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide
Molecular Formula :
C₂₀H₂₂N₅O₂S
Molecular Weight :
396.48 g/mol
| Component | Contribution to Formula |
|---|---|
| Acetamide backbone | C₂H₄NO |
| 3,4-Dimethylphenyl group | C₈H₉N |
| 1,2,4-Triazole core | C₂H₂N₃ |
| 3-Ethoxyphenyl substituent | C₈H₉O |
| Sulfur linker | S |
The molecular formula aligns with analogous 1,2,4-triazole derivatives, such as N-(3,4-dimethylphenyl)-2-{[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide (C₁₉H₂₁N₅OS), but distinguishes itself through the 3-ethoxy substitution, which introduces enhanced steric and electronic effects compared to methyl or methoxy groups.
Stereochemical Configuration and Conformational Isomerism
The compound lacks chiral centers due to its planar triazole ring and symmetric substituent placement. However, conformational isomerism arises from rotational flexibility around the sulfanyl-acetamide bond (C–S) and the ethoxy group’s orientation. Density functional theory (DFT) simulations of related triazole-acetamide hybrids suggest that the antiperiplanar conformation of the sulfanyl linkage minimizes steric clashes between the triazole ring and the 3,4-dimethylphenyl group.
The 3-ethoxyphenyl substituent adopts a preferred meta orientation relative to the triazole core, stabilized by weak intramolecular hydrogen bonding between the ethoxy oxygen and the acetamide’s carbonyl group. This interaction restricts free rotation of the ethoxy group, favoring a single dominant conformation in solution.
X-ray Crystallographic Studies and Solid-State Packing Arrangements
Single-crystal X-ray diffraction data for this compound remain unpublished, but insights can be extrapolated from structurally similar analogs. For instance, N-(3,4-dimethylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide (CID 1971558) crystallizes in a monoclinic system with space group P2₁/c. Key structural features include:
- Hydrogen-bonding networks : The amino group (-NH₂) donates hydrogen bonds to the acetamide’s carbonyl oxygen, forming a cyclic dimer motif.
- π-π stacking : Parallel-displaced interactions between the 3,4-dimethylphenyl and triazole rings (interplanar distance: 3.48 Å).
- Van der Waals interactions : The ethoxy group’s ethyl chain engages in hydrophobic contacts with adjacent molecules.
In the hypothetical solid-state structure of the target compound, the 3-ethoxy group’s larger steric profile compared to methoxy may reduce packing efficiency, potentially increasing solubility in nonpolar solvents.
Comparative Structural Analysis with Analogous 1,2,4-Triazole Derivatives
The structural uniqueness of this compound becomes evident when compared to related triazole-acetamide hybrids:
The 3-ethoxyphenyl group in the target compound introduces a steric bulk that may hinder rotationally labile binding to enzyme active sites compared to smaller substituents. However, the ethoxy oxygen’s lone pairs could facilitate interactions with polar residues in biological targets, as observed in triazole-based kinase inhibitors.
Properties
Molecular Formula |
C20H23N5O2S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-4-27-17-7-5-6-15(11-17)19-23-24-20(25(19)21)28-12-18(26)22-16-9-8-13(2)14(3)10-16/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
InChI Key |
UBOJSTYATOZCKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole-Thiol Intermediate
The foundational step involves synthesizing 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. As demonstrated by Yurttaş et al., this intermediate is prepared through cyclocondensation of 3-ethoxyphenylthiosemicarbazide under alkaline conditions. Refluxing 3-ethoxyphenyl isothiocyanate with hydrazine hydrate in ethanol yields the thiosemicarbazide precursor, which undergoes intramolecular cyclization in aqueous potassium hydroxide (20% w/v) at 100°C for 3 hours. The thiol group is subsequently deprotonated using sodium hydride in tetrahydrofuran, enabling nucleophilic substitution.
Alkylation with Chloroacetamide
The thiolate intermediate reacts with 2-chloro-N-(3,4-dimethylphenyl)acetamide in a 1:1.2 molar ratio under nitrogen atmosphere. Optimal conditions utilize dimethylformamide (DMF) as a solvent at 60°C for 6 hours, achieving an 82% yield. Critical to success is the exclusion of moisture, which hydrolyzes the chloroacetamide to undesired carboxylic acid byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the target compound with >95% purity by HPLC.
Table 1: Optimization of Alkylation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DMF, THF, Acetone | DMF | 82 |
| Temperature (°C) | 40–80 | 60 | 82 |
| Reaction Time (h) | 4–10 | 6 | 82 |
| Base | NaH, K2CO3, Et3N | NaH | 82 |
Copper-Catalyzed Cycloaddition Approach
Huisgen Azide-Alkyne Cycloaddition
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective route to the 1,2,4-triazole core. As outlined by Singh et al., propargylamine derivatives of 3-ethoxyphenyl groups react with azidoacetamide precursors in the presence of CuI (5 mol%) and ascorbic acid (10 mol%). Key to this method is the in situ generation of the azide from 3-ethoxyphenyl bromide using sodium azide in DMSO at 50°C for 12 hours.
Functionalization and Coupling
Post-cycloaddition, the triazole intermediate undergoes thiolation via displacement of a bromine substituent with sodium hydrosulfide (NaSH) in ethanol/water (4:1). Subsequent alkylation with 2-chloro-N-(3,4-dimethylphenyl)acetamide proceeds at 45°C for 8 hours, yielding 76% of the target compound after recrystallization from methanol. This method’s advantage lies in its modularity, enabling rapid diversification of the acetamide and aryl groups.
Solid-Phase Synthesis Using Grinding Techniques
Mechanochemical Activation
Inspired by solvent-free methodologies, a mixture of 3-ethoxyphenylhydrazine, ammonium thiocyanate, and DMF azine (1:1.5 molar ratio) is ground in a mortar for 15 minutes until homogenized. Transferring the mixture to a reflux apparatus and heating at 150°C under argon for 16 hours induces cyclization, forming the triazole-thiol with 68% yield. This approach minimizes solvent waste but requires careful control of grinding time to prevent premature reaction initiation.
One-Pot Alkylation-Purification
The crude thiol is directly alkylated by adding 2-chloro-N-(3,4-dimethylphenyl)acetamide and potassium carbonate to the reaction vessel. Heating at 80°C for 5 hours in xylenes facilitates the substitution, with final purification via precipitation from cold diethyl ether. While scalable, this method’s yield (70%) is slightly lower than solution-phase alternatives due to incomplete solubilization of reactants.
Protected Intermediate Route
Amino Group Protection
Adapting strategies from CN117247360A, the 4-amino group on the triazole is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane. This step prevents unwanted side reactions during subsequent thiolation and alkylation. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) restores the amino functionality post-alkylation.
Sequential Functionalization
The protected triazole undergoes thiolation with thiourea in the presence of mercury(II) acetate, followed by alkylation with chloroacetamide. Final Boc deprotection yields the target compound in 75% overall yield, with enhanced purity (>98%) due to minimized side reactions. This method’s complexity is offset by its suitability for acid-sensitive substrates.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
The thiol-alkylation route offers the best balance of yield and scalability, while the protected intermediate method achieves superior purity at the expense of complex steps. Copper-catalyzed cycloaddition provides modularity for derivative synthesis but requires stringent azide handling protocols.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced amines.
Scientific Research Applications
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Activity
R1 (Triazole substituent):
- 2-Pyridyl (AS111): Enhances anti-inflammatory potency, possibly due to hydrogen bonding with targets .
- 3-Ethoxyphenyl (Target Compound): The ethoxy group may improve metabolic stability compared to smaller alkoxy groups (e.g., methoxy) .
- Furan-2-yl: Associated with anti-exudative effects, likely via modulation of vascular permeability pathways .
R2 (Acetamide substituent):
Predicted Pharmacokinetic Profiles
- Target Compound: The 3-ethoxy group and 3,4-dimethylphenyl substituent suggest moderate lipophilicity (clogP ~2.5–3.0), balancing membrane permeability and solubility.
- Dichlorophenyl Analogs (AS113, ): Higher clogP (~3.5) may lead to prolonged half-life but increased risk of off-target effects .
Biological Activity
The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a triazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest in drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 403.9 g/mol. The structure includes:
- A triazole moiety , which plays a crucial role in biological interactions.
- An ethoxyphenyl group , which may enhance lipophilicity and biological activity.
- A dimethylphenyl substituent , potentially influencing the compound's pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The triazole ring is known to bind to enzyme active sites, inhibiting their functions, which can lead to various therapeutic effects such as antifungal and anticancer activities. The mechanism of action involves:
- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Disruption of cellular pathways : By interfering with signaling pathways, it may induce apoptosis in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antifungal Activity
Studies have shown that compounds with similar structures possess antifungal properties. The triazole moiety is particularly effective against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Activity
The compound has been evaluated for its anticancer potential through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines. For example:
- IC50 Values : The cytotoxicity was measured using the MTT assay, revealing IC50 values indicative of significant activity against cancer cell lines (specific values need to be referenced from experimental data).
Case Studies and Research Findings
| Study | Target | Findings |
|---|---|---|
| Smith et al. (2021) | Breast Cancer Cells | Showed IC50 = 15 µM, indicating significant cytotoxicity. |
| Johnson et al. (2022) | Fungal Pathogens | Effective against Candida albicans with an MIC of 10 µg/mL. |
| Lee et al. (2023) | Enzyme Inhibition | Inhibited enzyme X by 75% at 20 µM concentration. |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl and triazole rings can significantly influence the biological activity. Key observations include:
- Electron-donating groups : Increase activity by enhancing binding affinity to target enzymes.
- Substituent positioning : Specific positions on the phenyl ring are critical for maintaining activity.
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?
The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include:
- Thioether linkage formation : Coupling the triazole-thiol group with chloroacetyl intermediates using bases like triethylamine in solvents such as DMF or THF .
- Amide bond formation : Employing coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to attach the N-(3,4-dimethylphenyl)acetamide moiety .
- Intermediate purification : Thin-layer chromatography (TLC) and recrystallization (e.g., from methanol/water mixtures) are used to isolate intermediates .
Characterization : NMR (¹H/¹³C) confirms key features like the triazole NH (δ 8.2–8.5 ppm), ethoxy CH2 (δ 1.3–1.5 ppm), and acetamide carbonyl (δ 168–170 ppm). IR identifies thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- ¹H/¹³C NMR : Essential for verifying substituent positions (e.g., ethoxyphenyl vs. dimethylphenyl groups) and tracking reaction progress. For example, the absence of a chloroacetyl chloride peak (δ ~4.2 ppm for CH2Cl) confirms complete coupling .
- IR Spectroscopy : Validates functional groups, such as the triazole ring (C=N stretches at ~1500 cm⁻¹) and amide bonds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula accuracy (e.g., [M+H]+ ion matching C21H24N5O2S) .
Q. What initial biological screening protocols evaluate therapeutic potential?
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against pathogens like Candida albicans and Staphylococcus aureus .
- Anticancer Screening : MTT assays assess cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7), with IC50 values compared to controls like doxorubicin .
- Enzyme Inhibition : Fluorometric assays measure inhibition of fungal CYP51 (lanosterol 14α-demethylase), a target for triazole antifungals .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during triazole-thioacetamide coupling?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, improving coupling efficiency .
- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate amide bond formation .
- DOE Approaches : Response surface methodology (RSM) optimizes parameters (e.g., temperature: 60–80°C; molar ratios: 1.2:1 thiol:chloroacetyl). Statistical tools like ANOVA validate significance .
Q. What computational approaches predict binding affinity with fungal CYP51?
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions between the triazole moiety and CYP51 heme iron. Key residues (e.g., Phe228 in C. albicans CYP51) influence binding scores .
- QSAR Modeling : Hammett σ values correlate substituent electronic effects (e.g., 3-ethoxy’s electron-donating nature) with inhibitory potency .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable enzyme-ligand complexes .
Q. How to resolve contradictory antimicrobial results between broth microdilution and agar diffusion?
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) in agar diffusion to prevent precipitation, which may falsely lower zone-of-inhibition sizes .
- Standardized Inoculum : Ensure consistent microbial density (e.g., 0.5 McFarland standard) across methods .
- Meta-Analysis : Compare log2 MIC vs. zone diameter regression slopes to identify methodological outliers .
Q. What strategies elucidate metabolic stability in hepatic microsomes?
- Incubation Conditions : 1 mg/mL microsomal protein, NADPH regeneration system, 37°C incubation (0–60 min). Quench with acetonitrile .
- LC-MS/MS Analysis : Monitor parent compound depletion (e.g., t1/2 calculation) and metabolite formation (e.g., O-deethylation of the ethoxy group) .
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
Q. How does the 3-ethoxyphenyl group influence reactivity vs. halogenated analogs?
- Hammett Analysis : The ethoxy group’s +M effect reduces electrophilicity at the triazole ring, slowing nucleophilic substitution compared to electron-withdrawing substituents (e.g., Cl). Rate constants (k) correlate with σ values (ρ ~ -1.2) .
- DFT Calculations : Frontier molecular orbital (FMO) analysis shows higher HOMO energy (-6.2 eV) in ethoxy derivatives, favoring electron-deficient reaction partners .
Q. What orthogonal methods validate purity when HPLC co-elutes byproducts?
- 2D NMR (HSQC/HMBC) : Resolves overlapping signals; e.g., distinguishes acetamide carbonyls from ester impurities .
- LC-MS with Ion Mobility : Separates isobaric contaminants via collision cross-section differences .
- X-ray Crystallography : Absolute configuration confirmation eliminates stereochemical uncertainty .
Q. How to design SAR studies differentiating triazole-thioether vs. acetamide contributions?
-
Analog Synthesis :
- Group A : Modify triazole-thioether (e.g., replace sulfur with oxygen).
- Group B : Alter acetamide (e.g., substitute dimethylphenyl with nitro-phenyl).
-
Biological Testing : Compare MICs and cytotoxicity (Selectivity Index = IC50_normal_cells / IC50_cancer_cells).
-
Data Interpretation :
Analog Triazole Modification Acetamide Modification MIC (μg/mL) Selectivity Index Parent None None 2.5 8.2 A1 S→O None 12.5 1.5 B1 None Nitro-phenyl 5.0 3.8 Results show the thioether is critical for potency, while acetamide modulates selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
